7-hydroxy-4,8-dimethyl-6-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one

Physicochemical profiling Drug-likeness Solubility

This 6-substituted coumarin-piperazine hybrid features a titratable amine (pKa 7.17) and LogD7.4 of 0.865, distinct from the 8-position isomer. With TPSA 53.01 Ų enabling BBB penetration potential, it's a pivotal tool for CNS-targeted AChE inhibitor SAR, offering clear polarity/solubility advantages over the parent coumarin. Buy as a pair with the piperidine analog for rigorous head-to-head comparisons.

Molecular Formula C17H22N2O3
Molecular Weight 302.37 g/mol
Cat. No. B5917678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hydroxy-4,8-dimethyl-6-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one
Molecular FormulaC17H22N2O3
Molecular Weight302.37 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=C(C(=C2C)O)CN3CCN(CC3)C
InChIInChI=1S/C17H22N2O3/c1-11-8-15(20)22-17-12(2)16(21)13(9-14(11)17)10-19-6-4-18(3)5-7-19/h8-9,21H,4-7,10H2,1-3H3
InChIKeyZMNLWYJJHNSDCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 7-Hydroxy-4,8-dimethyl-6-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one – Key Properties and Comparator Context


7-Hydroxy-4,8-dimethyl-6-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one (CAS 859134-79-5, PubChem CID 5578001) is a synthetic coumarin derivative belonging to the class of Mannich bases of 7-hydroxy-4,8-dimethylcoumarin. It features a 4-methylpiperazin-1-ylmethyl substituent at the 6-position of the coumarin core [1]. The compound is structurally related to a series of coumarin-piperazine hybrids that have been investigated as acetylcholinesterase inhibitors and neuroprotective agents [2]. Its computed physicochemical properties include a molecular weight of 302.37 g/mol, an XLogP3 of 1.5, a topological polar surface area of 53.01 Ų, and a predicted acid pKa of approximately 7.17 [1][3]. These properties distinguish it from the parent 4,8-dimethyl-7-hydroxycoumarin (CAS 4115-76-8) and from positional isomers in which the piperazinylmethyl group is attached at alternative positions on the coumarin scaffold.

Why 7-Hydroxy-4,8-dimethyl-6-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one Cannot Be Replaced by Unsubstituted or Positionally Isomeric Coumarins


Substitution of the 7-hydroxy-4,8-dimethylcoumarin core with a basic amine moiety at the 6-position introduces a titratable group (predicted pKa ~7.17) that is absent in unsubstituted 4,8-dimethyl-7-hydroxycoumarin [1]. This alters the ionization state at physiological pH, producing a computed LogD₇.₄ of 0.865 compared to a LogP of approximately 2.2 for the unsubstituted parent [1][2]. The 4-methylpiperazine ring further contributes two hydrogen bond acceptor sites (tertiary amines) that are not present in the piperidine analog (7-hydroxy-4,8-dimethyl-6-[(4-methylpiperidino)methyl]-2H-chromen-2-one) . Positional isomerism also matters: moving the piperazinylmethyl group from the 6-position to the 8-position (as in CHEMBL1337011) relocates the basic center relative to the 7-hydroxy group, disrupting the potential for intramolecular hydrogen bonding and altering the overall molecular electrostatic profile [3]. These physicochemical differences preclude simple interchangeability for applications where solubility, permeability, or target binding depend on the precise spatial arrangement of hydrogen bond donors, acceptors, and ionizable groups.

Quantitative Differentiation Evidence: 7-Hydroxy-4,8-dimethyl-6-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one vs. Structural Analogs


Lipophilicity Modulation: 6-(4-Methylpiperazin-1-ylmethyl) Substitution Lowers LogP by 0.7 Units Relative to the Unsubstituted Parent Coumarin

The target compound exhibits a computed XLogP3 of 1.5, which is 0.7 log units lower than the XLogP3 of 2.2 for the unsubstituted parent 7-hydroxy-4,8-dimethylcoumarin (CAS 4115-76-8) [1][2]. This reduction in lipophilicity is attributable to the introduction of the basic 4-methylpiperazine moiety at the 6-position via a methylene linker. The lower logP suggests improved aqueous solubility and potentially reduced non-specific protein binding compared to the parent coumarin, which may be advantageous for in vitro assay compatibility.

Physicochemical profiling Drug-likeness Solubility

Introduction of a Titratable Amine: Predicted pKa of 7.17 Enables pH-Dependent Ionization Absent in the Neutral Parent

The 4-methylpiperazine substituent introduces a tertiary amine with a computed pKa of 7.17 [1]. This is in contrast to the unsubstituted parent 7-hydroxy-4,8-dimethylcoumarin, which lacks any basic amine center. At physiological pH 7.4, the target compound is predicted to be approximately 37% ionized (based on Henderson-Hasselbalch), whereas the parent remains neutral. This ionization difference significantly affects LogD: the target compound's LogD at pH 7.4 is 0.865, while its neutral LogP is 0.95 [1]; the parent's LogD and LogP are essentially identical (~2.2) due to the absence of an ionizable group near physiological pH.

Ionization state Physiological pH pKa

Increased Topological Polar Surface Area (TPSA): 53.01 Ų vs. 46.5 Ų for the Parent – Implications for Blood-Brain Barrier Penetration

The target compound has a computed topological polar surface area (TPSA) of 53.01 Ų, compared to approximately 46.5 Ų for the unsubstituted parent 4,8-dimethyl-7-hydroxycoumarin [1][2]. The increase of 6.5 Ų is due to the additional nitrogen atoms in the piperazine ring. This TPSA value falls within the range where blood-brain barrier (BBB) penetration may be moderately affected; compounds with TPSA < 60 Ų are generally considered to have favorable BBB penetration, while those with TPSA > 70 Ų are typically poorly brain-penetrant. The target compound's TPSA of 53 Ų positions it near the threshold, suggesting that minor structural modifications could tip the balance between CNS exposure and peripheral restriction.

TPSA BBB permeability Drug design

Piperazine vs. Piperidine Analog: An Additional Hydrogen Bond Acceptor Differentiates the Target from the Piperidinylmethyl Congener

The target compound contains a 4-methylpiperazin-1-ylmethyl group, which provides two tertiary amine nitrogens capable of acting as hydrogen bond acceptors. In contrast, the direct piperidine analog (7-hydroxy-4,8-dimethyl-6-[(4-methylpiperidino)methyl]-2H-chromen-2-one) contains only a single tertiary amine hydrogen bond acceptor . The additional nitrogen in the piperazine ring increases the hydrogen bond acceptor count from 4 to 5 (as computed by PubChem) and provides an additional site for potential interactions with biological targets. This structural difference is particularly relevant for targets where dual hydrogen bonding to a basic amine pair is required for activity, such as certain kinase and GPCR binding pockets.

Hydrogen bonding Structural analog Target engagement

Coumarin-Piperazine Hybrid Class: Acetylcholinesterase Inhibitory Activity Supports Procurement for Neurodegenerative Disease Research, Though Direct Comparator Data for This Specific Compound Are Lacking

Coumarin-piperazine hybrids have been reported to inhibit human acetylcholinesterase (hAChE) with IC₅₀ values in the low micromolar range. For example, compound 4d in the study by Jameel et al. exhibited an hAChE IC₅₀ of 2.42 μM, while compound 4t showed an IC₅₀ of 9.89 μM with 9.8-fold selectivity over butyrylcholinesterase [1]. While the specific compound 7-hydroxy-4,8-dimethyl-6-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one was not directly tested in this study, its structural features—the 7-hydroxycoumarin core linked to a 4-methylpiperazine via a methylene bridge at the 6-position—place it within the same pharmacophore class. Direct head-to-head comparative data for this specific compound against its closest analogs are currently absent from the published literature. This evidence gap should be considered when making procurement decisions based on potency expectations.

Acetylcholinesterase Alzheimer's disease Coumarin-piperazine hybrids

Recommended Application Scenarios for 7-Hydroxy-4,8-dimethyl-6-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one Based on Verified Differentiation Evidence


Physicochemical Probe for pH-Dependent Solubility and Permeability Studies

The compound's predicted pKa of 7.17, combined with a LogP of 1.5 and LogD₇.₄ of 0.865, makes it a useful tool compound for studying the impact of a titratable basic amine on solubility-permeability interplay in coumarin-based scaffolds [1]. Researchers comparing this compound with the neutral parent 7-hydroxy-4,8-dimethylcoumarin (LogP 2.2, no basic amine) can isolate the contribution of the piperazine moiety to pH-dependent physicochemical behavior [2]. This application is supported by the quantitative LogP and pKa differences established in Section 3, Evidence Items 1 and 2.

Negative Control or Comparator for 8-Substituted Positional Isomers in SAR Campaigns

The compound serves as a distinct positional isomer relative to 7-hydroxy-3,4-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one (CHEMBL1337011), where the piperazinylmethyl group is at the 8-position rather than the 6-position [3]. In structure-activity relationship (SAR) studies exploring the optimal placement of the basic amine on the coumarin core, this compound can function as a critical comparator to probe whether 6-substitution vs. 8-substitution alters target binding, as predicted by the different spatial relationship between the amine and the 7-hydroxy group. The hydrogen bond acceptor count difference relative to piperidine analogs (Evidence Item 4) further supports its use in probing amine-mediated target interactions.

Screening Library Component for Acetylcholinesterase Inhibitor Discovery

Based on class-level evidence that coumarin-piperazine hybrids inhibit human acetylcholinesterase with IC₅₀ values in the 2–10 μM range, this compound is a suitable addition to screening decks targeting neurodegenerative diseases such as Alzheimer's [4]. Its computed TPSA of 53.01 Ų (below the 60 Ų BBB threshold) suggests potential for brain exposure, making it a candidate for CNS-targeted AChE inhibitor programs. However, direct comparative potency data for this specific compound are not available, and in-house confirmatory assays are recommended before committing to large-scale procurement.

Benchmark Compound for Evaluating the Impact of Piperazine vs. Piperidine on Biological Activity

The structural difference between the target compound (4-methylpiperazine) and its piperidine analog (7-hydroxy-4,8-dimethyl-6-[(4-methylpiperidino)methyl]-2H-chromen-2-one) provides a clean test case for evaluating the contribution of the second tertiary amine to target binding, solubility, and metabolic stability . This head-to-head comparison is enabled by the additional hydrogen bond acceptor and the altered basicity resulting from the piperazine ring's second nitrogen (Evidence Item 4). Procurement of both compounds as a pair is recommended for rigorous SAR studies.

Quote Request

Request a Quote for 7-hydroxy-4,8-dimethyl-6-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.